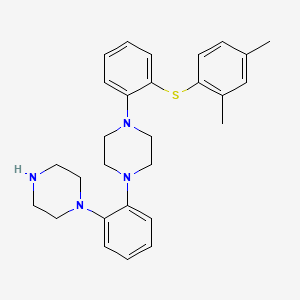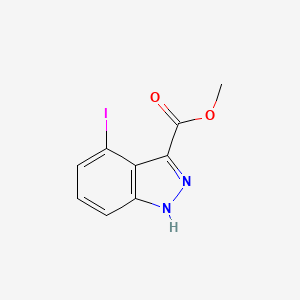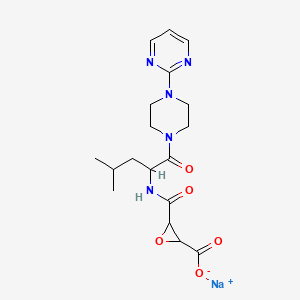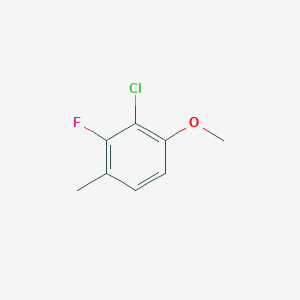
Vortioxetine Impurity 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vortioxetine Impurity 14 is a process-related impurity associated with the synthesis of Vortioxetine, an antidepressant drug used to treat major depressive disorder. Vortioxetine is known for its multimodal mechanism of action, which involves modulation of serotonin receptors and inhibition of serotonin reuptake. Impurities like this compound are crucial to study as they can impact the efficacy and safety of the pharmaceutical product.
Preparation Methods
The preparation of Vortioxetine Impurity 14 involves specific synthetic routes and reaction conditions. One method includes the reaction of thiositagliptin with halogen acetyl halide to generate the target product in one step. The process involves mild reaction conditions and high product yield . Another method involves reacting Vortioxetine or its salt with o-bromoiodobenzene under the action of a palladium catalyst and alkali to obtain the impurity . These methods highlight the importance of controlled reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
Vortioxetine Impurity 14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Vortioxetine Impurity 14 has several scientific research applications:
Chemistry: It is used to study the stability and degradation pathways of Vortioxetine, helping to improve the synthesis and formulation of the drug.
Biology: It aids in understanding the biological interactions and potential side effects of Vortioxetine.
Medicine: It is crucial for ensuring the safety and efficacy of Vortioxetine by identifying and quantifying impurities.
Mechanism of Action
The mechanism of action of Vortioxetine Impurity 14 is not fully understood. it is believed to interact with similar molecular targets as Vortioxetine. Vortioxetine acts as a serotonin reuptake inhibitor and modulates various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT3, 5-HT1D, and 5-HT7 . These interactions are crucial for its antidepressant effects.
Comparison with Similar Compounds
Vortioxetine Impurity 14 can be compared with other impurities and isomers of Vortioxetine:
Isomer-1: Another impurity with a similar structure but different positional isomerism.
Isomer-2: Differentiated by its unique structural arrangement.
Isomer-3: Another structurally similar impurity with distinct properties. The uniqueness of this compound lies in its specific synthetic route and the conditions required for its formation, which differ from those of other impurities.
Properties
Molecular Formula |
C28H34N4S |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]-4-(2-piperazin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C28H34N4S/c1-22-11-12-27(23(2)21-22)33-28-10-6-5-9-26(28)32-19-17-31(18-20-32)25-8-4-3-7-24(25)30-15-13-29-14-16-30/h3-12,21,29H,13-20H2,1-2H3 |
InChI Key |
FTYXWHNWGGQBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)C4=CC=CC=C4N5CCNCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Benzhydrylideneamino)-1-(10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone](/img/structure/B12103993.png)

![1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol](/img/structure/B12104001.png)

![3-propyl-2-[(1E,3E)-5-[(2Z)-3-propyl-2,3-dihydro-1,3-benzoxazol-2-ylidene]penta-1,3-dien-1-yl]-1,3-benzoxazol-3-ium iodide](/img/structure/B12104013.png)



![octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B12104037.png)

![1-[2-[(2,5-diamino-5-oxopentanoyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12104056.png)
![tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B12104067.png)
